Product packaging for Recombinant Cys-Protein L(Cat. No.:)

Recombinant Cys-Protein L

Cat. No.: B1558833
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Recombinant Cys-Protein L is a genetically engineered protein derived from bacterial expression systems, designed for research applications in immunology and molecular biology. Its core research value lies in its unique ability to bind to the kappa light chains of immunoglobulins without interfering with the antigen-binding site. This mechanism of action makes it an invaluable tool for the purification, detection, and immobilization of a broad spectrum of antibodies, including IgG, IgM, IgA, IgE, and single-chain antibody fragments (scFv). The protein contains cysteine residues, which are critical for forming disulfide bonds that contribute to the stability and native conformation of the protein. The presence of these residues is a key feature for applications requiring specific chemical conjugation or for ensuring the correct refolding and functionality of the recombinant product. In practice, this compound is extensively used in techniques such as ELISA, western blotting, immunoprecipitation, and the affinity purification of antibodies from various samples. Its versatility facilitates the study of antibody structure and function, making it a critical reagent in biomedical research and assay development. THIS PRODUCT IS FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC, THERAPEUTIC OR COSMETIC PROCEDURES. NOT FOR HUMAN OR ANIMAL CONSUMPTION.

Properties

Key on ui aa sequence

CKEETPETPE TDSEEEVTIK ANLIFANGST QTAEFKGTFE KATSEAYAYA DTLKKDNGEY TVDVADKGYT LNIKFAGKEK TPEEPKEEVT IKANLIYADG KTQTAEFKGT FEEATAEAYR YADALKKDNG EYTVDVADKG YTLNIKFAGK EKTPEEPKEE VTIKANLIYA DGKTQTAEFK GTFEEATAEA YRYADLLAKE NGKYTVDVAD KGYTLNIKFA GKEKTPEEPK EEVTIKANLI YADGKTQTAE FKGTFAEATA EAYRYADLLA KENGKYTADL EDGGYTINIR FAGKKVDEKP EEKEQVTIKE NIYFEDGTVQ TATFKGTFAE ATAEAYRYAD LLSKEHGKYT ADLEDGGYTI NIRFAG.

formulation

Protein-L was lyophilized without any additives.Sterile Filtered White lyophilized (freeze-dried) powder.

Key on ui product background

Protein L was first isolated from the surface of bacterial species Peptostreptococcus magnus and was found to bind immunoglobulins through L chain interaction, from which the name was suggested. It consists of 719 amino acid residues. The molecular weight of Protein L purified from the cell walls of Peptostreptoccus magnus was first estimated as 95kD by SDS-PAGE in the presence of reducing agent 2-mercaptoethanol, while the molecular weight was determined to 76kD by gel chromotography in the presence of 6 M guanidine HCl. Protein L does not contain any interchain disulfide loops, nor does it consist of disulfide-linked subunits. It was an acidic molecule with a pI of 4.0.

Key on ui product memo

Cys-Protein-L Cys-Protein L Recombinant

Key on ui product type

Protein/Antibody Purification

Purity

Greater than 95.0% as determined by SDS-PAGE.

source

E.coli

storage

Lyophilized Protein-L although stable at room temperature for 3 weeks, should be stored desiccated below -18°C. Upon reconstitution Protein-L should be stored at 4°C between 2-7 days and for future use below -18°C. For long term storage it is recommended to add a carrier protein (0.1% HSA or BSA).  Please prevent freeze-thaw cycles.

usage

For Research Use Only

Origin of Product

United States

Methodological Advancements in the Recombinant Production and Engineering of Cys Protein L Constructs

Strategies for Heterologous Expression System Selection and Optimization

The choice of an expression system is critical for the successful production of functional Recombinant Cys-Protein L. The selection depends on factors such as the complexity of the protein, the need for post-translational modifications, and the desired yield. Both prokaryotic and eukaryotic systems have been utilized, each presenting unique advantages and challenges. researchgate.nettechnologynetworks.com

Escherichia coli (E. coli) is a widely used host for recombinant protein production due to its rapid growth, high yields, and cost-effectiveness. genosphere-biotech.combiossusa.com However, the expression of cysteine-rich proteins like Cys-Protein L in E. coli can be challenging. High-level expression often leads to the formation of insoluble and misfolded protein aggregates known as inclusion bodies. genosphere-biotech.comsigmaaldrich.com While inclusion bodies can be a purification advantage as they contain a high concentration of the target protein, they necessitate subsequent solubilization and refolding steps, which can be complex and may result in lower recovery of the active protein. sigmaaldrich.comnih.govresearchgate.net

A significant hurdle in producing functional Cys-Protein L in the E. coli cytoplasm is its reducing environment, which is not conducive to the formation of disulfide bonds that may be necessary for proper folding and stability. nih.gov To address this, several strategies have been developed:

Periplasmic Expression: Targeting the this compound to the more oxidizing environment of the E. coli periplasm can facilitate correct disulfide bond formation. biopharminternational.comnih.gov This is typically achieved by fusing a signal peptide to the N-terminus of the protein. The Dsb family of enzymes in the periplasm aids in the formation and isomerization of disulfide bonds. nih.govnih.gov

Engineered Cytoplasm: Utilizing engineered E. coli strains with a more oxidizing cytoplasm allows for the formation of disulfide bonds within the cell's main compartment, potentially increasing the yield of soluble, correctly folded protein.

Refolding from Inclusion Bodies: When expression results in inclusion bodies, a common strategy involves isolating these aggregates, solubilizing them with chaotropic agents like urea (B33335) or guanidine (B92328) hydrochloride, and then refolding the protein into its native conformation. biossusa.comsigmaaldrich.comnih.gov This process often requires careful optimization of buffer conditions, temperature, and the use of additives to prevent re-aggregation. researchgate.net

StrategyAdvantagesChallenges
Cytoplasmic Expression High expression levels, simple genetics.Often forms inclusion bodies, reducing environment hinders disulfide bonds.
Periplasmic Expression Oxidizing environment promotes correct folding and disulfide bond formation.Lower yields compared to cytoplasmic expression.
Refolding from Inclusion Bodies High initial purity of the protein in inclusion bodies.Requires complex, multi-step solubilization and refolding processes; optimization can be difficult.

Eukaryotic expression systems, such as yeast (e.g., Pichia pastoris) and mammalian cells, offer a more suitable environment for the production of complex proteins that require post-translational modifications (PTMs) for their activity. creative-biostructure.comthermofisher.com While commercially available this compound is often described as a non-glycosylated polypeptide chain produced in E. coli, eukaryotic systems provide advantages for producing potentially more complex or modified versions. angioproteomie.com

Pichia pastoris : This methylotrophic yeast combines the benefits of microbial systems (fast growth, high cell densities, and simple media) with the capacity for eukaryotic PTMs, including disulfide bond formation and glycosylation. abyntek.compacific.edunih.gov P. pastoris is known for its ability to secrete high levels of recombinant proteins, which simplifies downstream purification. nih.gov The strong and tightly regulated alcohol oxidase 1 (AOX1) promoter is frequently used to achieve high expression levels. abyntek.com

Mammalian Cells: For proteins that require complex, human-like PTMs for full functionality, mammalian cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are the preferred expression hosts. thermofisher.comevitria.comthermofisher.comnih.govnih.gov These systems ensure proper protein folding, assembly, and modification, resulting in a product that is more likely to be biologically active and less immunogenic. nih.govnih.gov However, mammalian cell culture is generally more time-consuming and expensive than microbial fermentation. evitria.com

Expression SystemKey AdvantagesCommon Applications for Complex Proteins
Pichia pastoris High-yield, cost-effective, capable of PTMs like disulfide bonds and glycosylation, secretion simplifies purification. abyntek.comnih.govProduction of industrial enzymes, vaccines, and biopharmaceuticals. abyntek.com
Mammalian Cells Most native folding and PTMs, high biological activity. thermofisher.comthermofisher.comnih.govProduction of therapeutic proteins, antibodies, and complex glycoproteins. thermofisher.comnih.gov

Genetic Engineering Approaches for Site-Specific Cysteine Tagging

The primary purpose of creating Cys-Protein L is to introduce a reactive thiol group at a specific location for conjugation to other molecules, such as drugs, labels, or surfaces. This requires precise genetic engineering techniques.

Computational tools can be used to predict suitable locations for cysteine insertion based on the three-dimensional structure of Protein L. Ideal sites are typically on the protein surface, away from the antibody-binding domains. nih.gov Once a target residue is identified, a primer containing the codon for cysteine is used in a polymerase chain reaction (PCR) to generate the mutated gene, which is then cloned into an expression vector.

An alternative to introducing a cysteine residue into the core structure of Protein L is to fuse a cysteine-containing peptide tag or linker to its N- or C-terminus. uq.edu.au This approach can be advantageous as it minimizes the risk of disrupting the protein's native fold and function.

Cysteine-Containing Tags: Short peptide sequences containing one or more cysteine residues can be genetically fused to Protein L. nih.gov These "Cys-tags" provide a specific site for conjugation away from the functional domains of the protein. The design of the tag can be optimized to ensure the cysteine is readily accessible. nih.gov

Cleavable Linkers: In some applications, it may be desirable to release the conjugated molecule from Protein L under specific conditions. This can be achieved by incorporating a cleavable linker between Protein L and the cysteine tag. nih.govnih.govkbdna.com These linkers can be designed to be sensitive to specific proteases or changes in the chemical environment, allowing for controlled release. nih.govpreprints.org For instance, a dithiocyclopeptide linker containing an intramolecular disulfide bond and a protease-sensitive sequence can be used. nih.govresearchgate.net

ApproachDescriptionAdvantages
Directed Mutagenesis Substitution of a native amino acid with cysteine within the Protein L sequence. nih.govCreates a minimal modification to the protein sequence.
Cysteine-Containing Tags Fusion of a short peptide with a cysteine residue to the N- or C-terminus. nih.govLowers the risk of interfering with Protein L's folding and function.
Cleavable Linkers Incorporation of a linker with a specific cleavage site between Protein L and the cysteine tag. nih.govnih.govkbdna.comAllows for the controlled release of the conjugated molecule. nih.gov

Downstream Processing and Purification Methodologies for Cys-Protein L

Following expression, a series of downstream processing steps are required to isolate and purify the this compound. The initial steps typically involve cell lysis to release the protein, followed by clarification to remove cell debris. nih.gov

The primary purification method for Cys-Protein L often involves affinity chromatography. This technique leverages the specific binding interaction between the protein and a ligand immobilized on a chromatography resin.

Immunoglobulin Affinity Chromatography: The inherent ability of Protein L to bind to the kappa light chains of immunoglobulins can be exploited for purification. An antibody-conjugated resin can be used to capture the Cys-Protein L, which is then eluted by changing the buffer conditions.

Affinity Tags: If the Cys-Protein L is expressed as a fusion protein with an affinity tag (e.g., a polyhistidine-tag), immobilized metal affinity chromatography (IMAC) can be used for purification.

Thiol-Specific Resins: A particularly effective method for purifying Cys-Protein L takes advantage of the newly introduced reactive thiol group. Thiopropyl resins contain a reactive disulfide group that forms a reversible covalent bond with the cysteine residue on the protein. gbiosciences.comgbiosciences.com After non-thiol-containing impurities are washed away, the purified Cys-Protein L is eluted by adding a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to break the disulfide bond. gbiosciences.com This method offers high specificity for the correctly modified protein. gbiosciences.comnih.gov

Affinity Chromatography Protocols Utilizing this compound

Recombinant Protein L, a bacterial cell wall protein from Peptostreptococcus magnus, is a valuable tool in affinity chromatography for the purification of a wide range of immunoglobulins. nih.govnih.gov Unlike other antibody-binding proteins like Protein A and G, Protein L's binding site is specific to the variable domain of kappa light chains (Vκ), allowing it to purify antibodies and fragments that may not bind to these other ligands. nih.govwikipedia.orgmdpi.com This includes all classes of immunoglobulins (IgG, IgM, IgA, IgE, and IgD), as well as single-chain variable fragments (scFv) and Fab fragments that possess the appropriate kappa light chain. wikipedia.orginterchim.fr

The engineering of a "Cys-Protein L" construct implies the introduction of a cysteine residue at a specific site on the protein. While detailed protocols for this specific variant are not widespread, the presence of a unique cysteine residue typically facilitates site-specific, covalent immobilization onto a chromatography support. This oriented coupling, as opposed to random amine or carboxyl coupling, can enhance the accessibility of the immunoglobulin-binding domains, potentially leading to a higher binding capacity and more efficient purification.

A general protocol for affinity chromatography using a cysteine-functionalized Protein L resin would involve the following steps:

Matrix Activation: A chromatography resin with a sulfhydryl-reactive group (e.g., maleimide (B117702) or iodoacetyl-activated agarose) is prepared. The cysteine on the Cys-Protein L will form a stable thioether bond with this group.

Ligand Immobilization: The purified this compound is incubated with the activated resin to allow for covalent coupling.

Column Packing and Equilibration: The Cys-Protein L-coupled resin is packed into a column and equilibrated with a binding buffer, typically phosphate-buffered saline (PBS) at a physiological pH (around 7.4). nih.govthermofisher.cn

Sample Loading: The sample containing the target antibody, such as cell culture supernatant or ascites fluid, is loaded onto the column. thermofisher.com To ensure optimal binding, the sample should be clarified by centrifugation or filtration and its pH and ionic strength adjusted to match the binding buffer. thermofisher.cnmedchemexpress.com

Washing: The column is washed with several column volumes of the binding buffer to remove non-specifically bound proteins and other contaminants. nih.govthermofisher.cn

Elution: The bound antibody is eluted by lowering the pH. A common elution buffer is 0.1 M glycine (B1666218) at a pH between 2.0 and 3.0. nih.gov The acidic conditions disrupt the interaction between Protein L and the kappa light chain.

Neutralization: The eluted fractions are immediately neutralized by adding a buffering agent, such as 1 M Tris-HCl, pH 8.5, to prevent acid-induced denaturation of the antibody. thermofisher.cn

Regeneration: The column can be regenerated for multiple uses by washing with the elution buffer followed by re-equilibration with the binding buffer. medchemexpress.com

The binding affinity of Protein L for the kappa light chain is high, with an affinity constant (Ka) in the range of 1 x 1010 M-1 for IgG. nih.gov This strong interaction ensures high purity of the eluted antibody. Commercially available recombinant Protein L resins have binding capacities typically in the range of 4-15 mg of human IgG per mL of resin. thermofisher.cngenscript.com

Table 1: General Protocol Parameters for Affinity Chromatography with Immobilized Recombinant Protein L

StepBuffer/ReagentTypical ConditionsPurpose
Equilibration Phosphate-Buffered Saline (PBS), pH 7.45-10 column volumesPrepares the column for sample loading.
Sample Loading Sample in PBS, pH 7.4Flow rate of 0.5-1 mL/minBinds the target antibody to the Protein L resin.
Wash Phosphate-Buffered Saline (PBS), pH 7.415-30 column volumesRemoves non-specifically bound contaminants.
Elution 0.1 M Glycine, pH 2.0-3.02-5 column volumesDisrupts the Protein L-antibody interaction.
Neutralization 1 M Tris-HCl, pH 8.51/10th of the eluate volumeRestores the physiological pH to protect the antibody.
Regeneration Elution Buffer followed by Binding Buffer10 column volumes of eachCleans the column for subsequent purification cycles.

Refolding Strategies for Cysteine-Rich Recombinant Proteins from Inclusion Bodies

The overexpression of recombinant proteins in bacterial hosts like Escherichia coli, particularly those rich in cysteine residues, often leads to their aggregation into insoluble inclusion bodies. While this can simplify initial purification, it necessitates a refolding step to obtain a biologically active protein with the correct three-dimensional structure and disulfide bond formation. The recovery of functional protein from inclusion bodies involves solubilization of the aggregates followed by a carefully controlled refolding process.

Solubilization: The first step is to solubilize the aggregated protein from the washed inclusion bodies. This is achieved using high concentrations of denaturing agents (chaotropes) that disrupt the non-covalent interactions holding the aggregates together. Common chaotropes include 6-8 M Guanidinium chloride (GdnHCl) or urea. A reducing agent, such as dithiothreitol (DTT) or 2-mercaptoethanol, is also included to reduce any non-native disulfide bonds.

Refolding: The key challenge in refolding is to favor the formation of the native protein structure over re-aggregation. Several strategies have been developed to achieve this, often in combination:

Dilution: This is the simplest method, where the denatured protein solution is rapidly or slowly diluted into a large volume of refolding buffer. This reduces the concentration of both the protein and the denaturant, allowing the protein to refold. The final protein concentration is typically kept low (in the µg/mL range) to minimize aggregation.

Dialysis: The denatured protein is placed in a dialysis bag and dialyzed against a refolding buffer. This allows for a gradual removal of the denaturant, which can sometimes lead to higher refolding yields compared to rapid dilution.

On-Column Refolding: In this approach, the solubilized protein is first bound to a chromatography resin, such as an ion-exchange or affinity column. The denaturant is then removed by washing the column with a refolding buffer, and the refolded protein is subsequently eluted. This method can be very efficient as it prevents intermolecular aggregation by immobilizing the protein molecules.

The composition of the refolding buffer is critical for successful refolding. In addition to buffering agents to maintain a specific pH, several additives are often included to assist in the folding process and prevent aggregation:

Redox System: For cysteine-rich proteins, a redox system is essential to facilitate the correct formation of disulfide bonds. A common system is a mixture of reduced and oxidized glutathione (B108866) (GSH/GSSG). The ratio of GSH to GSSG can be optimized to control the redox potential of the buffer.

Aggregation Suppressors: Various chemical additives can be used to suppress aggregation. These include L-arginine, which is thought to stabilize folding intermediates, and non-detergent sulfobetaines.

Stabilizing Osmolytes: Sugars like sucrose (B13894) and polyols like glycerol (B35011) or sorbitol can act as protein stabilizers, promoting a more compact and correctly folded state.

Table 2: Common Components of Refolding Buffers for Cysteine-Rich Proteins

ComponentExample(s)Typical ConcentrationFunction
Chaotrope (residual) Urea, Guanidinium chloride0.5-2 MMaintains protein solubility during initial refolding stages.
Buffering Agent Tris-HCl50-100 mMMaintains a stable pH, typically around 8.0-8.5.
Redox System Reduced Glutathione (GSH) / Oxidized Glutathione (GSSG)1-5 mM GSH / 0.1-0.5 mM GSSGFacilitates correct disulfide bond formation.
Aggregation Suppressor L-Arginine0.4-1 MPrevents aggregation of folding intermediates.
Stabilizing Osmolyte Sucrose, Glycerol0.1-0.5 MStabilizes the native protein structure.
Reducing Agent Dithiothreitol (DTT)0.1-1 mMMaintains cysteine residues in a reduced state initially.

The optimal refolding strategy is highly protein-dependent and often requires empirical optimization of parameters such as protein concentration, temperature, pH, and the specific combination of buffer additives.

Elucidation of Molecular Interaction Mechanisms and Binding Specificity of Recombinant Cys Protein L

Biophysical Characterization of Immunoglobulin Kappa Light Chain Binding

The interaction between Recombinant Cys-Protein L and immunoglobulin kappa light chains is a subject of extensive biophysical research. This binding is primarily driven by interactions with the variable domain of the light chain (VL), a characteristic that distinguishes Protein L from other antibody-binding proteins like Protein A and Protein G, which bind to the Fc region. tcichemicals.comgoogle.com This unique specificity allows Protein L to bind a wide array of antibody classes (IgG, IgA, IgM, IgE, IgD) and fragments, such as Fab and single-chain variable fragments (scFv), provided they contain an accessible kappa light chain. tcichemicals.comnih.gov

The binding affinity of Protein L is critically dependent on the specific subtype of the kappa light chain. Research has demonstrated that Protein L interacts strongly with human kappa light chain subtypes I, III, and IV (VκI, VκIII, VκIV). google.comlu.se However, it notably fails to bind to the VκII subtype. tcichemicals.comlu.se This selectivity is a key determinant of its application. In mice, the interaction is even more specific, being restricted to immunoglobulins that possess VκI light chains. tcichemicals.comacs.orglu.se

The affinity for binding-compatible kappa chains is high, with dissociation constants (KD) typically in the nanomolar range, indicating a strong and stable interaction. google.com The binding is also influenced by pH, with optimal interaction occurring between pH 7 and 10. While Protein L is renowned for its kappa chain specificity, binding to lambda light chains is generally considered negligible or too weak to be functionally significant. lu.se

SpeciesLight Chain SubtypeBinding StrengthReference
HumanKappa I (VκI)Strong google.comlu.se
HumanKappa II (VκII)No Binding tcichemicals.comlu.se
HumanKappa III (VκIII)Strong google.comlu.se
HumanKappa IV (VκIV)Strong google.comlu.se
HumanLambda (λ)No significant binding nih.gov
MouseKappa I (VκI)Strong tcichemicals.comlu.se
MouseOther Kappa SubtypesNo significant binding wikipedia.orglu.se
RatKappaStrong signalchemdx.com
PigKappaStrong wikipedia.orgsignalchemdx.com
RabbitKappaWeak wikipedia.org
GoatKappaWeak wikipedia.org
BovineAllNo Binding wikipedia.org
ChickenAllNo Binding wikipedia.org

Structurally, Protein L is composed of up to five homologous immunoglobulin-binding domains, often referred to as B domains. tcichemicals.comgoogle.com Each B domain, comprising 72-76 amino acids, adopts a compact fold consisting of a single alpha-helix packed against a four-stranded beta-sheet. researchgate.net This structural motif is responsible for the interaction with the kappa light chain.

High-resolution structural studies, such as X-ray crystallography and NMR spectroscopy, have revealed that the binding interface on the Protein L domain primarily involves residues on its second β-strand and the C-terminal portion of the α-helix. researchgate.net These residues make contact with framework regions of the kappa light chain's variable domain (VL), specifically avoiding the hypervariable complementarity-determining regions (CDRs) responsible for antigen recognition. researchgate.net The interaction is highly dependent on the correct tertiary structure of the VL domain, as denaturation of the light chain abolishes binding. nih.gov This conformational dependency underscores the specificity of the interaction, which relies on the precise three-dimensional arrangement of amino acids at the interface rather than a simple linear sequence.

Role of Engineered Cysteine Residues in Modulating Interaction Dynamics

The "Cys" in this compound refers to an engineered cysteine residue, which is a key feature for advanced applications. This cysteine is typically introduced at a specific, solvent-accessible site, most commonly the N-terminus, where it does not disrupt the protein's folding or its native binding activity. nih.gov The primary purpose of this residue is to provide a unique, reactive thiol group for site-specific covalent conjugation to other molecules or surfaces.

The ability to perform site-specific conjugation via the engineered cysteine is crucial for controlling the orientation of Protein L when it is immobilized on a solid support, such as a chromatography resin or a sensor chip. By attaching the protein through its N-terminus, the immunoglobulin-binding domains are oriented away from the surface, ensuring they remain fully accessible for target recognition and binding. This controlled orientation maximizes the functional capacity of the immobilized protein, leading to higher binding efficiency and sensitivity in applications like affinity purification and immunoassays compared to random immobilization methods, which can block or hinder the binding sites.

The introduction of a cysteine residue and its subsequent conjugation can potentially influence the binding dynamics through steric and electronic effects. The thiol side chain of cysteine is nucleophilic and can be modified with various chemical linkers and payloads.

Electronic Influences : The local electronic environment can affect protein-protein interactions. The cysteine thiol group is ionizable, and its charge state can be influenced by the local pH. Conjugation with charged molecules could introduce electrostatic repulsion or attraction that might subtly modulate the binding affinity for the kappa light chain. However, since the primary binding interface is located on the B domains and is largely driven by shape complementarity and hydrophobic interactions, minor electronic perturbations at the distant N-terminus are not expected to significantly alter the fundamental binding specificity. researchgate.net

Identification and Characterization of Novel Binding Partners beyond Immunoglobulins

Protein L is renowned for its high degree of specificity for the variable domain of certain immunoglobulin kappa light chains. google.comnih.gov Extensive characterization has consistently demonstrated that its binding activity is narrowly focused on this class of proteins. The structural basis for this specificity lies in its recognition of a conserved conformational epitope present only on specific kappa chain frameworks. nih.govresearchgate.net

To date, the scientific literature has not reported any significant, naturally occurring binding partners for the immunoglobulin-binding B domains of Protein L beyond immunoglobulins. Its function as a bacterial surface protein appears to have evolved specifically to interact with the host's antibody repertoire. google.com While one study noted that a non-Ig-binding fragment of the full-length native Protein L showed some homology to a cell-wall anchoring region of Protein G, this does not constitute a novel interaction for the functional binding domains. lu.se Therefore, this compound is considered a highly specific ligand, with its utility in research and biotechnology stemming directly from its exclusive affinity for immunoglobulin kappa light chains.

Advanced Applications and Methodologies Driven by Recombinant Cys Protein L in Research

Protein Immobilization and Functional Surface Architectures

The precise orientation and stable attachment of proteins to solid supports are fundamental for the development of advanced research tools such as biosensors and protein microarrays. Recombinant Cys-Protein L, engineered to possess a reactive cysteine residue, offers a versatile platform for controlled immobilization, enabling the fabrication of functional surface architectures with high specificity and activity. The presence of the cysteine thiol group allows for site-specific covalent attachment, overcoming the limitations of random immobilization methods that can lead to protein denaturation and reduced functionality. nih.govmdpi.com

Chemoselective Strategies for Covalent Attachment (e.g., thiol-ene click chemistry, maleimide-thiol conjugation)

Chemoselective ligation strategies are pivotal for the specific and stable immobilization of this compound. These methods target the unique reactivity of the cysteine thiol group, ensuring a directed and robust covalent linkage to functionalized surfaces.

Thiol-ene Click Chemistry: This approach involves the reaction between the thiol group of the cysteine residue on Protein L and a surface functionalized with alkene groups. The reaction, often initiated by UV light or a radical initiator, results in a stable thioether bond. acs.orgnih.gov Thiol-ene chemistry is highly efficient and can be performed under mild, aqueous conditions, which helps to preserve the protein's native conformation and function. acs.org Research on cysteine-tagged dehydrogenases has demonstrated successful immobilization on carbon electrodes using this method, maintaining the enzymatic activity of the protein. acs.org This strategy is particularly advantageous for creating stable protein-surface linkages for applications like biosensors.

Maleimide-Thiol Conjugation: This is a widely used and highly specific reaction for protein immobilization. nih.govyoutube.com Surfaces are functionalized with maleimide (B117702) groups, which react specifically with the thiol group of the cysteine on Protein L at a neutral pH (around 6.5-7.5) to form a stable thioether linkage. nih.govnih.gov This reaction is approximately 1000 times faster with thiols than with amines at neutral pH, ensuring high selectivity. nih.gov However, a potential side reaction for N-terminal cysteine-maleimide adducts is the formation of a thiazine (B8601807) rearrangement product, especially at neutral or basic pH. Performing the conjugation at a more acidic pH can help to prevent this side reaction. nih.gov

StrategyReaction PrincipleAdvantagesKey Considerations
Thiol-ene Click Chemistry Radical-mediated addition of a thiol to an alkeneHigh efficiency, stable thioether bond, mild reaction conditionsRequires an initiator (e.g., UV light), potential for side reactions if not optimized
Maleimide-Thiol Conjugation Michael addition of a thiol to a maleimideHigh specificity for thiols at neutral pH, rapid reaction kineticsPotential for thiazine rearrangement with N-terminal cysteines, maleimide stability can be an issue

Fabrication of Protein Microarrays for High-Throughput Screening in Research

Protein microarrays are powerful tools for the high-throughput analysis of protein interactions, expression levels, and functions. mdpi.comnih.govcreative-biolabs.com The fabrication of these arrays relies on the ordered immobilization of proteins onto a solid support. This compound is an excellent candidate for creating antibody-capturing microarrays due to its ability to be site-specifically immobilized.

By functionalizing glass slides or other substrates with alkene or maleimide groups, this compound can be covalently attached in a uniform orientation. This oriented immobilization ensures that the immunoglobulin-binding sites of Protein L are accessible for capturing antibodies from complex biological samples like cell lysates or serum. researchgate.netresearchgate.net This approach allows for the creation of high-density arrays where each spot contains functionally active Protein L, enabling the simultaneous analysis of a large number of samples for antibody presence and concentration. nih.govsemanticscholar.org This high-throughput capability is invaluable for various research applications, including biomarker discovery, disease diagnostics, and screening of antibody-based therapeutics. nih.gov

Engineering of Biosensor Platforms for Analytical Research

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect specific analytes. nih.gov this compound serves as an ideal biological recognition element for the development of immunosensors due to its high affinity and specificity for a broad range of immunoglobulins. sartorius.comsartorius.com.cnucla.edu

The site-specific immobilization of Cys-Protein L onto the sensor surface is crucial for the performance of the biosensor. Using techniques like thiol-ene or maleimide-thiol chemistry, Cys-Protein L can be covalently attached to various transducer surfaces, such as gold nanoparticles or carbon electrodes, in a controlled orientation. nih.govacs.org This ensures that the antibody-binding domains are projected away from the surface, maximizing their accessibility to target immunoglobulins in a sample.

A study on a recombinant Staphylococcal protein A with a C-terminal cysteine residue (SPA-Cys) demonstrated the successful fabrication of a surface plasmon resonance (SPR) biosensor for immunoglobulin detection. The SPA-Cys was immobilized on a gold sensor surface and showed good selectivity and sensitivity for IgG. nih.gov This serves as a strong proof-of-concept for the application of Cys-Protein L in similar biosensor platforms. Such biosensors can be used for the rapid and sensitive quantification of antibodies in various research and clinical settings. sartorius.comsartorius.com.cnucla.edu

Site-Specific Bioconjugation and Molecular Probes

The ability to attach molecular probes, such as fluorescent dyes or spin labels, to specific sites on a protein is essential for detailed structural and functional studies. The engineered cysteine residue in this compound provides a unique handle for such site-specific bioconjugation, enabling the development of sophisticated molecular probes for advanced spectroscopic analysis. nih.gov

Development of Fluorescent and Spin-Labeled Cys-Protein L for Spectroscopic Studies

Fluorescent Labeling: The thiol group of the cysteine in Cys-Protein L can be selectively labeled with a variety of fluorescent dyes that are functionalized with thiol-reactive groups, such as maleimides or iodoacetamides. nih.govnih.govuzh.ch This allows for the creation of fluorescently tagged Protein L which can be used in a range of applications, including Förster Resonance Energy Transfer (FRET) studies to investigate protein-protein interactions. nih.gov For FRET, a donor and an acceptor fluorophore are attached to two interacting molecules. When they are in close proximity, energy is transferred from the donor to the acceptor, which can be measured to provide information about the distance between the molecules. nih.gov Site-specific labeling of Cys-Protein L with a suitable FRET partner dye would allow for the detailed investigation of its interaction with immunoglobulins.

Spin Labeling: Site-directed spin labeling (SDSL) is a powerful technique that utilizes electron paramagnetic resonance (EPR) spectroscopy to study protein structure and dynamics. nih.govresearchgate.netnih.gov In this method, a stable nitroxide spin label is covalently attached to the cysteine residue of Cys-Protein L. nih.govmdpi.com The EPR spectrum of the spin-labeled protein provides information about the local environment and mobility of the spin label, which in turn reflects the structure and conformational changes of the protein. nih.govnih.govacs.org This approach can be used to study the structural dynamics of Protein L upon binding to different classes of immunoglobulins.

Probe TypeLabeling Chemistry (Example)Spectroscopic TechniqueInformation Obtained
Fluorescent Probe Maleimide-functionalized Alexa Fluor dyesFluorescence Spectroscopy, FRETProtein localization, protein-protein interactions, conformational changes
Spin Label Methanethiosulfonate spin label (MTSL)Electron Paramagnetic Resonance (EPR)Local protein structure, conformational dynamics, solvent accessibility

Orthogonal Labeling Strategies for Multimodal Detection in Research

Orthogonal labeling refers to the ability to selectively modify two or more different sites within a protein with distinct probes. acs.orgnih.gov This is particularly useful for multimodal detection, where a single protein is tagged with different types of labels (e.g., a fluorescent dye and a spin label) to study its properties using multiple techniques.

For this compound, which has a single engineered cysteine, orthogonal labeling would typically require the introduction of another unique reactive handle, such as a non-canonical amino acid, through genetic engineering. mdpi.com However, strategies have been developed that capitalize on the differential reactivity of thiols. For instance, a protein containing both an aryl thiol and an alkyl thiol (like cysteine) can be orthogonally labeled by controlling the pH of the reaction. The aryl thiol can be selectively modified at a lower pH, leaving the cysteine available for subsequent labeling at a higher pH. acs.org This approach could be adapted to a modified Cys-Protein L containing an additional, uniquely reactive thiol-containing amino acid, enabling the attachment of two different probes for sophisticated, multimodal research applications. nih.govrsc.org

Production of Semi-Synthetic Proteins with Defined Post-Translational Modifications

The precise introduction of post-translational modifications (PTMs) into proteins is crucial for understanding their function, regulation, and role in disease. This compound serves as a valuable component in chemoenzymatic strategies designed to generate homogenous proteins with specific PTMs. Methodologies such as Expressed Protein Ligation (EPL) and sortase-mediated ligation are at the forefront of this research. nih.govnih.govnih.gov

Expressed Protein Ligation (EPL) is a powerful technique for creating semi-synthetic proteins. semanticscholar.orgnih.gov It involves the reaction between a recombinant protein engineered to have a C-terminal thioester and a synthetic peptide bearing an N-terminal cysteine residue. nih.govpnas.org This reaction, known as native chemical ligation (NCL), forms a stable native peptide bond at the ligation site. nih.gov A Cys-Protein L, or more commonly a protein of interest engineered with an N-terminal cysteine, can be specifically modified by ligating it to a synthetic peptide that carries a desired PTM, such as phosphorylation or ubiquitination. nih.gov This approach allows for the production of proteins with modifications at specific sites, which is often impossible to achieve through traditional recombinant expression systems. researchgate.net

Sortase-mediated ligation offers another enzymatic route for protein modification. researchgate.netbpsbioscience.com Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal sorting motif (e.g., LPXTG) and cleaves the peptide bond between threonine and glycine (B1666218). bpsbioscience.comresearchgate.net It then catalyzes the formation of a new peptide bond with an N-terminal oligoglycine nucleophile. bpsbioscience.com A protein of interest could be expressed with a C-terminal sortase tag, while a Cys-Protein L could be functionalized with an oligoglycine peptide. The sortase enzyme would then specifically ligate the two proteins, creating a defined conjugate. This method is noted for its high specificity and efficiency under mild reaction conditions. bpsbioscience.comresearchgate.net

These methodologies empower researchers to dissect the functional consequences of specific PTMs with a high degree of precision. nih.govnih.govuchicago.edu

Methodology Principle Key Components Application Example
Expressed Protein Ligation (EPL) Native chemical ligation between a protein thioester and an N-terminal cysteine peptide. nih.govnih.govRecombinant protein with C-terminal thioester; Synthetic peptide with N-terminal cysteine and a PTM. nih.govpnas.orgSite-specific phosphorylation of kinases to study activation mechanisms. nih.gov
Sortase-Mediated Ligation Enzymatic ligation of a C-terminal recognition motif (e.g., LPXTG) to an N-terminal oligoglycine motif. bpsbioscience.comresearchgate.netTarget protein with LPXTG tag; Ligation partner with oligoglycine tag; Sortase A enzyme. bpsbioscience.comConjugating proteins to cell surfaces or installing biochemical probes. nih.govresearchgate.net

Innovation in Affinity Separation and Purification Technologies

This compound is a key component in the advancement of affinity chromatography, particularly for the purification of antibodies and their fragments. nih.govmdpi.comresearchgate.net Its ability to be engineered and site-specifically immobilized offers significant advantages over traditional methods.

The single cysteine residue in Cys-Protein L provides a specific attachment point for immobilization onto chromatography matrices, such as agarose (B213101) or magnetic beads. nih.govcoledeforest.com This directed coupling ensures a uniform orientation of the Protein L on the support, maximizing the accessibility of its antibody-binding domains and thereby enhancing the binding capacity and performance of the resin. acs.orgbohrium.comthermofisher.com

Researchers have utilized computational design and molecular dynamics simulations to engineer Protein L variants with enhanced affinity for kappa light chains. acs.orgbohrium.com These engineered ligands, produced as recombinant proteins often featuring a cysteine for controlled immobilization, can be coupled to solid supports to create superior affinity chromatography resins. acs.org The performance of these novel matrices is evaluated based on purity, recovery, and dynamic binding capacity (DBC), often showing significant improvements over commercially available resins. acs.orgbohrium.com This approach allows for the development of highly efficient and specific purification platforms for antibody fragments like Fabs, single-chain variable fragments (scFv), and domain antibodies, which are increasingly important as therapeutics. nih.govmdpi.com

Continuous chromatography, particularly multi-column chromatography (MCC), is being adopted to increase productivity and reduce costs in biopharmaceutical manufacturing. tosohbioscience.com Protein L-based affinity resins, including those developed with engineered Cys-Protein L, are well-suited for these intensified processes. tosohbioscience.comthermofisher.cn The high binding capacity and stability of these resins allow for efficient capture of antibody fragments in continuous workflows. tofflon-lifescience.com

Studies have demonstrated the successful transfer of Protein L purification methods from traditional batch mode to MCC systems. tosohbioscience.com This transition leads to significant increases in process efficiency and a reduction in buffer consumption while maintaining high product recovery. tosohbioscience.com The compatibility of Cys-Protein L-based matrices with automated liquid chromatography systems like FPLC facilitates reproducible and high-throughput purification, which is essential in both research and industrial settings. thermofisher.cn

Parameter Traditional Batch Chromatography Continuous Multi-Column Chromatography (MCC)
Process Mode Single column, sequential stepsMultiple columns, continuous loading and elution tosohbioscience.com
Productivity LowerSignificantly higher tosohbioscience.com
Buffer Consumption HigherReduced tosohbioscience.com
Resin Utilization Less efficientMore efficient

Structural Biology and Mechanistic Studies Utilizing Cys-Protein L Constructs

Cys-Protein L constructs have become instrumental in advancing structural biology techniques, enabling detailed studies of protein structure, dynamics, and interactions that were previously intractable. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein structure and dynamics in solution, but its application to large proteins is often limited by spectral complexity and signal overlap. nih.govnih.gov Segmental isotopic labeling, where only a specific portion of a large protein is isotopically labeled (e.g., with ¹⁵N or ¹³C), can overcome this limitation. nih.govrsc.orgfrontiersin.org

Techniques like Expressed Protein Ligation (EPL) and protein trans-splicing are used to ligate an isotopically labeled protein or peptide segment to unlabeled segments. nih.govnih.govacs.org This requires the ability to produce protein fragments with reactive termini. A protein of interest, such as an antibody fragment, could be produced in two parts: one isotopically labeled and the other unlabeled. Using ligation chemistry that could involve a Cys-Protein L construct or a similar protein engineered with a terminal cysteine, the segments can be joined together. researchgate.netnih.govucl.ac.uk This allows NMR studies to focus on signals from a specific domain or region of interest within a large complex, simplifying the spectra and enabling detailed structural and dynamic analysis. nih.govfrontiersin.org

Determining the three-dimensional structure of proteins by X-ray crystallography or cryo-electron microscopy (cryo-EM) is often hindered by difficulties in obtaining high-quality crystals or preparing stable, homogenous samples. nih.govshuimubio.com Antibody fragments (Fabs) are frequently used as "crystallization chaperones" to facilitate the crystallization of challenging proteins, such as membrane proteins or conformationally flexible antigens. nih.govnih.govplos.org These chaperones can increase the hydrophilic surface area available for crystal lattice formation and stabilize a specific conformation of the target protein. nih.gov

Immunoglobulin-binding proteins, including engineered mutants of Protein L, can act as "super chaperones." researchgate.netnih.gov By binding to the Fab fragment already in complex with the target antigen, these Protein L constructs can provide additional surfaces for crystal contacts and promote the formation of well-ordered crystals. researchgate.netresearchgate.net The site-specific modification capabilities of Cys-Protein L could be used to introduce cross-linking agents or other moieties to further stabilize the entire complex.

Single-Molecule Force Spectroscopy and Interaction Kinetics Analysis

This compound, with its engineered cysteine residue, is a valuable tool for advanced biophysical studies, particularly in the fields of single-molecule force spectroscopy (SMFS) and interaction kinetics analysis. The cysteine residue provides a specific attachment point for immobilizing the protein on surfaces or atomic force microscope (AFM) tips, enabling precise measurements of its mechanical properties and binding interactions at the single-molecule level.

Single-Molecule Force Spectroscopy (SMFS)

SMFS is a powerful technique used to investigate the mechanical stability and unfolding pathways of individual protein molecules. nih.gov In a typical SMFS experiment involving this compound, the protein is covalently attached to a substrate and an AFM cantilever via its cysteine residue and another specific linkage. nih.gov By pulling on the single molecule, researchers can measure the force required to unfold its domains.

Detailed research into the mechanical properties of the B1 domain of Protein L has revealed that it is a mechanically resistant protein. nih.gov Studies using SMFS have demonstrated that when mechanically extended, Protein L unfolds in a two-state transition. nih.gov The unfolding force is dependent on the pulling speed, which provides insights into the underlying energy landscape of the protein's folded state. nih.gov

Mutational studies have further elucidated the structural determinants of Protein L's mechanical stability. By comparing wild-type Protein L with variants, researchers have identified key residues that contribute to its resistance to mechanical unfolding. nih.gov For instance, mutations in the hydrophobic core have been shown to alter the unfolding force, highlighting the importance of these interactions in maintaining the protein's structural integrity under mechanical stress. researchgate.net

Interactive Table 1: Mechanical Unfolding Forces of Protein L and Variants

Protein ConstructUnfolding Force (pN) at 700 nm s⁻¹Key Finding
Protein L (Wild-Type)152Establishes baseline mechanical resistance. nih.gov
Protein L I60F224 (approx. 152 + 72)Increased hydrophobic contacts significantly enhance mechanical strength. researchgate.net
Protein L L10F165 (approx. 152 + 13)Minor increase in core packing has a smaller effect on mechanical stability. researchgate.net
Ubiquitin224Protein L is less mechanically stable than Ubiquitin. nih.gov
I27177Protein L is more mechanically labile than the I27 domain of titin. nih.gov

Note: The unfolding forces are dependent on the pulling speed. The values presented are for a specific pulling speed to allow for comparison.

Interaction Kinetics Analysis

This compound is also extensively used to analyze the kinetics of its interaction with immunoglobulins (Igs). The ability of Protein L to bind to the kappa light chains of a wide range of antibodies makes it a universal ligand for these studies. mdpi.commdpi.com Techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are commonly employed, where this compound is immobilized on a sensor chip to measure the association (k_on) and dissociation (k_off) rates of antibody binding. mdpi.com

The affinity of Protein L for immunoglobulins is characterized by the equilibrium dissociation constant (K_D), which is the ratio of the dissociation rate to the association rate (k_off/k_on). A lower K_D value indicates a higher binding affinity. Molecular modeling studies have further investigated the binding interfaces between Protein L and antibody fragments, identifying key residues that contribute to the stability of the complex. nih.govacs.org

Research has shown that Protein L binds with high affinity to human kappa light chain subtypes I, III, and IV, but not to subtype II or lambda light chains. nih.govsinobiological.com The affinity can vary between different species and immunoglobulin classes. mdpi.com

Interactive Table 2: Interaction Kinetics of Recombinant Protein L with Various Immunoglobulins

Immunoglobulin TargetMethodAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Affinity (K_D) (M)
Human IgG (kappa chain)SPRNot specifiedNot specified1 x 10⁻¹⁰
Human Kappa Light ChainsAffinity ChromatographyNot specifiedNot specified1.5 x 10⁻⁹
scFv with engineered PpL binding siteSPRNot specifiedNot specified7.2 x 10⁻¹¹
Fab Fragment (Binding Site 1)Molecular DynamicsNot specifiedNot specified~10⁻⁹

Note: The kinetic parameters can vary depending on the specific experimental conditions, including the buffer, temperature, and immobilization chemistry.

Emerging Challenges and Future Research Trajectories for Recombinant Cys Protein L

Addressing Expression and Folding Yield Limitations in Complex Cys-Protein L Variants

A primary challenge in the production of Recombinant Cys-Protein L, particularly complex variants, is achieving high yields of soluble, correctly folded protein. mdpi.com The process of recombinant protein expression in hosts like Escherichia coli is often hampered by the formation of insoluble aggregates known as inclusion bodies and incorrect disulfide bond formation, which can significantly lower the yield of functional protein. nih.govresearchgate.net

The engineered cysteine residue in Cys-Protein L, intended for conjugation, introduces a reactive thiol group that can lead to undesired intermolecular disulfide bonds, causing aggregation. gbiosciences.com Additionally, if the Protein L variant contains other native cysteine residues, there is a risk of forming incorrect intramolecular disulfide bonds, leading to misfolding. rsc.org Protein aggregation, where improperly folded intermediates interact and clump together, is a major obstacle that compromises protein function and reduces yield. uq.edu.au

Several strategies can be employed to mitigate these issues:

Optimization of Expression Conditions: Lowering the expression temperature (e.g., to 15-25°C) can slow down cellular processes, which may promote correct folding over aggregation. uq.edu.auquora.com Reducing the concentration of the induction agent can also lower the rate of transcription, potentially improving protein solubility and activity. biomatik.com

Use of Fusion Tags: Fusing the target protein to highly soluble partners like Maltose-Binding Protein (MBP) or Thioredoxin (Trx) can enhance the solubility of the Cys-Protein L construct. uq.edu.au

Buffer and Additive Optimization: The chemical environment during purification is critical. Adding reducing agents such as Dithiothreitol (B142953) (DTT) or β-mercaptoethanol can help prevent the formation of incorrect disulfide bonds by keeping cysteine residues in their reduced state. gbiosciences.com The pH of the buffer can also be adjusted, as proteins are often least soluble at their isoelectric point. gbiosciences.com Keeping the pH low (around 3-4) can limit disulfide bond formation by keeping thiols protonated. researchgate.net Other additives like non-denaturing detergents, glycerol (B35011), or specific amino acids (arginine) can be screened to find the optimal conditions for protein stability. uq.edu.aucreative-proteomics.com

Alkylation: To permanently prevent disulfide bond scrambling, free thiol groups can be blocked through alkylation after a reduction step. researchgate.net This ensures that the engineered cysteine remains available for subsequent specific conjugation reactions.

| Solubilizing Additives | Agents like arginine, glycerol, or non-ionic detergents can mask hydrophobic patches or otherwise stabilize the protein's native structure. uq.edu.aucreative-proteomics.com | Additives must be compatible with downstream purification and application. |

For Cys-Protein L variants that require specific intramolecular disulfide bonds for their structural integrity, ensuring these bonds form correctly is paramount. In bacteria like E. coli, disulfide bond formation occurs in the oxidizing environment of the periplasm, a compartment between the inner and outer membranes. nih.govnih.gov The cytoplasm is typically a reducing environment where disulfide bonds are not readily formed. mdpi.comnih.gov

Engineering the host cell's machinery can significantly improve the yield of correctly folded proteins:

Periplasmic Expression: One common strategy is to direct the this compound to the periplasm by adding a bacterial signal sequence. nih.govnih.gov The periplasm contains a dedicated system of enzymes (the Dsb system) that catalyze the formation (DsbA/DsbB) and isomerization (DsbC) of disulfide bonds. nih.govnih.gov Co-expressing chaperones and foldases like DsbC can help correct non-native disulfide bonds, improving the yield of the desired protein structure. nih.gov

Cytoplasmic Engineering: An alternative approach involves modifying the redox environment of the cytoplasm to make it more oxidizing. This is often achieved by creating mutant E. coli strains that lack key enzymes in the thioredoxin and glutaredoxin reduction pathways (e.g., trxB⁻ and gor⁻ mutants). nih.gov In these engineered strains, disulfide bonds can form directly in the cytoplasm. This strategy is often combined with the co-expression of a disulfide isomerase like DsbC to ensure the correct bonds are formed. nih.gov

Advancements in Bioconjugation Chemistry for Enhanced Specificity and Efficiency

Bioconjugation is the process of chemically linking molecules to the Cys-Protein L scaffold. The engineered cysteine residue, with its nucleophilic thiol side chain, is an ideal target for site-specific modification. nih.govucl.ac.uk The goal is to achieve a clean, efficient reaction that yields a homogeneous product with minimal side reactions. nih.gov

While traditional reagents like maleimides have been widely used, the field is rapidly advancing toward chemistries that offer faster reaction rates and greater stability. nih.govthieme-connect.de Fast kinetics are advantageous as they allow for the use of stoichiometric amounts of reagents, which simplifies purification and minimizes unwanted side reactions. nih.gov

Recent developments include:

Activated Michael Acceptors: Vinylheteroarenes, such as vinylpyridines, have been developed as highly efficient reagents for cysteine conjugation. nih.govrsc.org Introducing a positive charge to the pyridine (B92270) nitrogen can dramatically enhance reactivity. nih.gov

Aldehyde-Based Chemistries: Reagents like 2-formylphenylboronic acid (2-FPBA) can react rapidly with an N-terminal cysteine to form a stable thiazolidine (B150603) conjugate. nih.gov

Organometallic Reagents: Recently developed organometallic Au(III) reagents have demonstrated extremely fast bioconjugation kinetics, enabling the selective labeling of cysteine moieties even at very low concentrations. chemrxiv.org

Table 2: Comparison of Selected Cysteine-Reactive Chemistries

Chemistry Class Example Reagent Key Advantage(s)
Maleimides N-ethylmaleimide Widely used and commercially available. thieme-connect.de
Activated Michael Acceptors Quaternized Vinylpyridines Very fast reaction kinetics, high selectivity for cysteine. nih.gov
Activated Aldehydes 2-Formylphenylboronic Acid (2-FPBA) Rapid reaction with N-terminal cysteine at near-neutral pH. nih.gov

| Organometallic Reagents | Au(III) Complexes | Breaks kinetic records for cysteine bioconjugation, effective at pM concentrations. chemrxiv.org |

For creating more complex biomolecules, it is often desirable to attach multiple different functional groups to a single Cys-Protein L molecule. This requires orthogonal reaction strategies, where two or more chemical reactions proceed in the same pot without interfering with one another. nih.govrsc.org

Key approaches to achieve multi-site modifications include:

Combining Different Chemistries: A common strategy is to combine selective cysteine modification with a different, bio-orthogonal reaction that targets another site. rsc.org For example, an unnatural amino acid containing an azide (B81097) or alkyne group can be incorporated into the protein sequence. The cysteine can be modified using a thiol-reactive chemistry, while the unnatural amino acid is modified using a non-interfering reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgnih.gov

Reversible Thiol Protection: Multiple cysteines within a single protein can be independently labeled by using reversible protection schemes. nih.gov For instance, some cysteines can be temporarily protected by forming a disulfide bond or coordinating with a metal ion. An unprotected cysteine is labeled first, then the protected cysteines are deprotected and labeled with a different molecule. nih.gov

Sequential Labeling: Some reagents can be combined in a sequential, one-pot reaction. For example, N-alkylpyridinium reagents used for cysteine modification can be combined with other "click" chemistries like strain-promoted azide-alkyne cycloaddition (SPAAC) to achieve dual functionalization of a protein. researchgate.net

Integration with Systems Biology and High-Throughput Omics Methodologies

Optimizing the production of this compound is a complex multifactorial problem. Systems biology, which integrates high-throughput "omics" data (genomics, transcriptomics, proteomics, metabolomics), provides a powerful approach to understand and engineer the host cell for improved protein production. mdpi.comnih.gov

By comparing a Cys-Protein L-producing cell line with its non-producing parental line, researchers can gain a global view of the cellular response to the burden of recombinant protein synthesis. nih.gov For example, multi-omics analysis might reveal that protein production induces stress in the endoplasmic reticulum, indicating a bottleneck in protein folding and assembly. nih.gov This knowledge can guide targeted engineering strategies, such as overexpressing specific chaperones to alleviate the bottleneck.

High-throughput screening (HTS) methodologies are essential for rapidly testing a large number of variables. nih.gov HTS can be used to screen libraries of expression vectors, different host cell strains, or a wide array of culture conditions to identify the combination that produces the highest yield of soluble, functional Cys-Protein L. nih.govolink.com Integrating these high-throughput experimental approaches with omics data analysis creates a powerful cycle of design, build, test, and learn for systematically improving bioproduction processes. vanderbilt.edu

Rational Design and Computational Modeling for Predictive Engineering

The engineering of this compound is increasingly moving away from random mutagenesis towards a more targeted, rational design approach, heavily reliant on computational tools to predict the effects of modifications on protein structure, stability, and function. mdpi.com This predictive engineering is essential for optimizing the protein for specific applications.

A primary goal in the predictive engineering of proteins like Cys-Protein L is to enhance properties such as thermostability. nih.gov Machine learning and other computational methods can be used to predict sites for disulfide bond engineering, which can rigidify the protein structure and improve stability. nih.govnih.gov The ability to understand the molecular basis of a protein's properties is a crucial prerequisite for successful rational design. nih.gov

The following table summarizes key computational approaches and their applications in the rational design of proteins.

Computational ApproachApplication in Protein EngineeringKey Outcomes
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules to analyze protein flexibility and stability. nih.govnih.govPrediction of changes in thermostability and activity resulting from mutations. nih.gov
Homology Modeling Constructs a 3D model of a target protein based on the known structure of a related protein. nih.govProvides a structural basis for rational design and mutation analysis. mdpi.com
Machine Learning Models Utilizes algorithms to predict properties, such as the likelihood of forming engineered disulfide bonds or successful recombinant expression. nih.govresearchgate.netAccelerates the identification of productive mutations and reduces experimental effort. nih.govnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Combines quantum mechanics for the active site with molecular mechanics for the rest of the protein to model reaction mechanisms.Provides detailed insight into catalytic mechanisms to guide redesign efforts. researchgate.net

These computational strategies facilitate complex calculations on protein energetics and allow for the exploration of vast conformational spaces that would be manually unfeasible. creative-biolabs.com By applying these predictive engineering principles, new variants of this compound can be developed with enhanced stability, specificity, and functionality tailored for advanced applications.

Exploration of Novel Research Applications in Material Science and Nanotechnology

The unique properties of proteins, combined with the capabilities of recombinant engineering, are paving the way for their use as building blocks in advanced materials and nanotechnology. nih.govresearchgate.net The presence of a reactive cysteine residue makes this compound a particularly attractive candidate for these emerging fields, enabling precise covalent attachment to surfaces and nanoparticles. mdpi.com

In material science, proteins are being explored for the creation of biocompatible and biodegradable materials such as hydrogels and fibers. nih.govresearchgate.net The ability to engineer proteins at the genetic level allows for the tuning of material properties. nih.gov For example, recombinant silk proteins have been engineered to include specific binding peptides for targeted applications. nih.gov Similarly, this compound could be incorporated into biomaterials to create "smart" surfaces that can capture and orient antibodies for diagnostic or purification purposes. The cysteine residue allows for controlled cross-linking, which is essential for forming stable hydrogels or functionalizing material surfaces. researchgate.net

In nanotechnology, protein-based nanoparticles (PNPs) are being developed for a range of applications, including drug delivery and vaccine development. mdpi.comnih.gov The thiol group of a cysteine residue is commonly used for the site-specific attachment of molecules, including chromophores, biotin, or nanoparticles like gold (AuNPs). mdpi.comnih.gov This thiol-mediated conjugation allows for the precise orientation and display of functional moieties on the nanoparticle surface. mdpi.com this compound can be conjugated to nanoparticles to create targeted delivery systems or diagnostic probes. For instance, gold nanoparticles decorated with Cys-Protein L could be used to detect or isolate specific antibodies with high sensitivity.

The table below outlines potential applications of this compound in these novel fields.

FieldApplicationRole of Cys-Protein L
Material Science Functionalized Biomaterials Covalently immobilized via its cysteine residue to surfaces (e.g., biosensors, purification columns) to specifically capture antibodies.
Smart Hydrogels Acts as a cross-linking agent or a functional component within a hydrogel matrix for controlled antibody binding and release. researchgate.net
Nanotechnology Targeted Drug Delivery Conjugated to nanoparticles to target cells displaying specific surface immunoglobulins. nih.govnih.gov
Diagnostic Nanoprobes Attached to gold nanoparticles or quantum dots for the sensitive detection of kappa light chain-bearing antibodies. mdpi.comnih.gov
Vaccine Development Used to orient antigens on the surface of virus-like particles (VLPs) or other nanoparticle scaffolds to enhance immunogenicity. mdpi.com

The versatility of recombinant proteins provides an expansive design space that goes beyond naturally occurring proteins. researchgate.net By leveraging the specific reactivity of its cysteine residue, this compound is well-positioned to become a key component in the development of next-generation materials and nanotechnologies.

Q & A

Q. What structural and functional features distinguish Recombinant Cys-Protein L from other immunoglobulin-binding proteins (e.g., Protein A/G)?

this compound binds specifically to the kappa light chains of immunoglobulins, unlike Protein A/G, which target the Fc region. It is engineered with cysteine residues to facilitate site-specific conjugation (e.g., for immobilization on solid phases). Structural analysis via SDS-PAGE and RP-HPLC confirms its purity (>95%) and molecular weight (~40 kDa) . Its binding profile includes human, mouse, and rat IgG subtypes, but lacks non-specific interactions due to removed albumin/cell wall binding domains .

Q. What standardized protocols are recommended for using this compound in antibody purification?

Key steps include:

  • Reconstitution : Dissolve lyophilized protein in distilled water or saline (avoid vortexing to prevent denaturation).
  • Immobilization : Use cysteine-mediated conjugation to resins (e.g., agarose).
  • Binding conditions : Optimize pH (7.0–8.5) and ionic strength (150–300 mM NaCl) to enhance IgG capture efficiency.
  • Elution : Low-pH buffers (e.g., glycine-HCl, pH 2.5–3.0) are typical, but mild eluents (e.g., arginine buffers) preserve antibody integrity .

Q. How do researchers validate the purity and activity of this compound batches?

  • Purity : SDS-PAGE (Coomassie staining) and RP-HPLC quantify contaminants (e.g., host cell proteins).
  • Activity : ELISA-based binding assays using immobilized IgG subtypes (e.g., human IgG1κ) measure binding capacity.
  • Endotoxin levels : Validate via LAL assay (<0.1 EU/μg) to ensure compliance with cell culture standards .

Advanced Research Questions

Q. How can researchers optimize this compound binding conditions for non-conventional IgG subtypes (e.g., avian or camelid antibodies)?

  • Experimental design : Perform a factorial screen varying pH (5.0–9.0), salt concentration (0–500 mM NaCl), and temperature (4–37°C).
  • Data analysis : Use surface plasmon resonance (SPR) to calculate kinetic parameters (KD, kon/koff).
  • Contradiction resolution : If binding efficiency conflicts with literature, verify IgG light chain integrity (e.g., via Western blot) and assess protein L’s cysteine accessibility post-conjugation .

Q. What methodologies address low binding efficiency or non-specific interactions during affinity chromatography?

  • Troubleshooting steps :
  • Pre-clear lysates with empty resin to remove non-specific binders.
  • Add competitive blockers (e.g., 0.1% BSA) to minimize plastic adsorption .
    • Data validation : Compare elution profiles across multiple batches using UV spectrophotometry and SDS-PAGE. Inconsistent results may indicate oxidation of cysteine residues, remedied by fresh reducing agents (e.g., 1 mM TCEP) .

Q. How can this compound be integrated with mass spectrometry for proteomic studies of antibody-antigen complexes?

  • Crosslinking strategies : Use heterobifunctional linkers (e.g., Sulfo-SMCC) to couple Protein L to magnetic beads, enabling immunoprecipitation of antigen-antibody complexes.
  • Downstream processing : On-bead tryptic digestion followed by LC-MS/MS identifies co-purified antigens.
  • Pitfalls : Ensure crosslinking does not occlude IgG-binding sites by pre-testing with control antibodies .

Q. What statistical approaches resolve discrepancies in IgG-binding affinity data across studies?

  • Meta-analysis : Normalize reported KD values using standardized buffer conditions (e.g., PBS, pH 7.4).
  • Error sources : Variability may arise from differences in IgG glycosylation or Protein L immobilization density. Address via controlled SPR experiments with defined IgG isoforms .

Methodological Best Practices

Q. How should researchers document experimental protocols involving this compound to ensure reproducibility?

  • Detailed reporting : Include reconstitution buffers, centrifugation parameters (8,000–12,000 ×g), and storage conditions (-20°C, lyophilized).
  • Negative controls : Always include resin-only and IgG-negative samples to validate specificity .

Q. What validation criteria are essential when using this compound in multiplexed assays (e.g., protein microarrays)?

  • Cross-reactivity testing : Screen against non-target proteins (e.g., albumin, fibrinogen) using label-free techniques like BLI (BioLayer Interferometry).
  • Signal normalization : Use internal standards (e.g., fluorescently tagged IgG) to correct for batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.